molecular formula C20H14IN3OS B2978860 N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide CAS No. 955964-12-2

N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2978860
CAS No.: 955964-12-2
M. Wt: 471.32
InChI Key: HHDYIEFTZKRAJS-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an iodophenyl group, a phenyl group, and a thiophenyl group attached to a pyrazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, resulting in the formation of a pyrazole derivative.

    Introduction of the iodophenyl group: This step involves the iodination of the phenyl ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Attachment of the thiophenyl group: This can be done through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophenyl boronic acid reacts with a halogenated pyrazole derivative in the presence of a palladium catalyst.

    Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: m-CPBA, hydrogen peroxide

    Reducing agents: Tin(II) chloride, palladium on carbon (Pd/C)

    Coupling reagents: EDCI, DCC (dicyclohexylcarbodiimide)

    Catalysts: Palladium catalysts for cross-coupling reactions

Major Products

    Sulfoxides and sulfones: From oxidation of the thiophenyl group

    Amines: From reduction of nitro groups

    Substituted derivatives: From nucleophilic substitution reactions

Scientific Research Applications

N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Biological Studies: The compound can be used to investigate the biological activity of pyrazole derivatives, including their interactions with enzymes and receptors.

    Material Science: It may be explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting enzymes: The compound could bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways.

    Modulating receptors: It may interact with cell surface or intracellular receptors, altering signal transduction pathways and cellular responses.

    Interfering with DNA/RNA: The compound could intercalate into DNA or RNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide
  • N-(4-chlorophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide
  • N-(4-fluorophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide

Uniqueness

N-(4-iodophenyl)-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide is unique due to the presence of the iodophenyl group, which can participate in specific reactions such as iodination and cross-coupling. This makes it a versatile intermediate for the synthesis of more complex molecules. Additionally, the combination of the pyrazole, phenyl, and thiophenyl groups imparts unique electronic and steric properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-iodophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14IN3OS/c21-14-8-10-15(11-9-14)22-20(25)17-13-24(16-5-2-1-3-6-16)23-19(17)18-7-4-12-26-18/h1-13H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDYIEFTZKRAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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